molecular formula C14H11N3O2 B1442381 3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1206969-19-8

3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Cat. No. B1442381
CAS RN: 1206969-19-8
M. Wt: 253.26 g/mol
InChI Key: XZXMANWOAWWFNU-UHFFFAOYSA-N
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Description

“3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid” is a heterocyclic compound . It is part of the triazole family, which are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . These compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as “3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid”, often involves the use of 3-amino-1,2,4-triazole . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

The molecular structure of “3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid” is characterized by a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . This nucleus is present as a central structural component in a number of drug classes .


Chemical Reactions Analysis

The chemical reactions involving “3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid” and similar compounds often involve multistep synthetic routes . For example, 3-amino-2-benzyl [1,2,4]triazolo [4,3- a ]pyrimidinium chlorides undergo the Dimroth rearrangement with the formation of 2-amino [1,2,4]triazolo [1,5- a ]-pyrimidines .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Derivatives : 3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid derivatives are synthesized through various methods. For example, 3-Phenyl[1,2,4]triazolo[4,3-a]pyridines can be obtained from pyridines and N-(phenylsulfonyl)benzohydrazonoyl chloride, with good yields observed in the presence of oxidizing agents like chloranil (Ito, Kakehi, Matsuno, & Yoshida, 1980). Another example involves the condensation of substituted 2-benzyl-4-hydrazinopyrimidines with acids leading to derivatives of triazolopyridines (Danagulyan, Sahakyan, & Panosyan, 2012).

  • Chemical Structure Analysis : Studies on the molecular structure of these compounds, such as the synthesis of mesoionic triazolopyridine derivatives, reveal insights into the chemical properties and reactions of these molecules. The structural analysis often involves the study of how substituents affect the overall molecular configuration (Saito & Shimizu, 1977).

Potential Biological Activities

  • Antimicrobial Properties : Some derivatives of 3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid have been studied for their potential antimicrobial activities. Research has shown that certain heterocyclic compounds in this category exhibit inhibitory effects against various bacteria and fungi (Patel & Patel, 2015).

  • Anticancer Activities : Compounds derived from this acid have also been explored for their potential anticancer properties. For example, the synthesis of 1,4-bis(6-aryl-1,2,4-triazolo[3,4-b]-[1,3,4]thiadiazole-3-yl)benzene derivatives has been linked to inhibitory activity against various cancer cell lines, indicating a possible application in cancer research and treatment (Ding & Li, 2011).

Mechanism of Action

Triazole compounds, including “3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid”, operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They are readily capable of binding in the biological system with a variety of enzymes and receptors .

properties

IUPAC Name

3-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-14(19)11-7-4-8-17-12(15-16-13(11)17)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXMANWOAWWFNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C3N2C=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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